2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride
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Overview
Description
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazol ring, which is further linked to an ethanamine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-oxadiazoles, have shown potential for structure-activity relationship (sar) and activity potential .
Biochemical Pathways
Similar compounds like 1,2,4-oxadiazoles have been reported to exhibit anti-infective activities, suggesting they may interact with biochemical pathways related to infection and immune response .
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazol ring. One common method is the cyclization of a suitable precursor containing the trifluoromethyl group and an amino group. The reaction conditions often require the use of strong acids or bases, and the reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Industry: Use in the production of agrochemicals and advanced materials.
Comparison with Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline
Trifluoromethylpyridine
Trifluoromethylbenzene derivatives
Uniqueness: 2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride is unique due to its specific structural features, including the oxazol ring and the presence of the trifluoromethyl group. These features can impart distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O.ClH/c7-6(8,9)5-3-4(1-2-10)12-11-5;/h3H,1-2,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKOWRHHDWCAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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